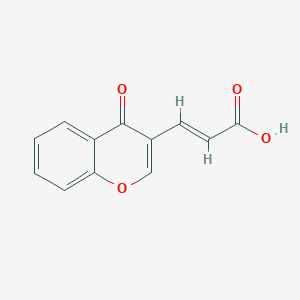

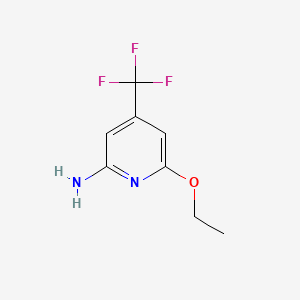

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives can vary based on the desired substitution pattern on the pyridine ring. For instance, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility involves the preparation of tripodal ligands derived from a parent compound . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine derivatives starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods suggest that the synthesis of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine would likely involve a multi-step process including the introduction of the ethoxy and trifluoromethyl groups to the pyridine ring, followed by the introduction of the amine group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. X-ray crystallographic analysis is a common technique used to determine the crystal and molecular structure of such compounds . The presence of substituents on the pyridine ring can influence the overall geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of 7-hydroxy derivatives of pyrrolo[3,4-b]pyridin-5-ones with nucleophiles can lead to the synthesis of various substituted products . The reactivity of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, which could affect its nucleophilic and electrophilic sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the solubility of the compounds can be enhanced by introducing certain substituents, as seen with the soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine . The introduction of a trifluoromethyl group typically increases the compound's lipophilicity, which could affect its solubility in organic solvents. The fluorescence properties of pyridine derivatives can also be studied, and changes in fluorescence upon metal ion binding have been observed . These properties are important for applications in sensing and imaging.

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine derivatives have been studied for their potential in binding with metal ions and their fluorescence properties. Complexes of these derivatives with metals like Zn(2+) exhibit significant shifts in fluorescence emission and enhancement, indicating potential applications in sensing and fluorescence-based detection methods (Liang et al., 2009).

Synthetic Utility in Organic Chemistry

The compound has been reported to be involved in the formation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate through condensation reactions. This demonstrates its utility in synthetic organic chemistry, particularly in the synthesis of trifluoromethylated pyridine derivatives, showcasing its role as an intermediate in the synthesis of complex organic molecules (Kudyakova et al., 2017).

Potential in Cancer Research

Some derivatives of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine, specifically alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been synthesized and evaluated for their potential anticancer properties. These compounds have shown promising bioactivity against various cancer cell lines at micro-molar concentrations, indicating their potential in the development of new anticancer agents (Chavva et al., 2013).

Copolymerization Catalysts

Derivatives of 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine have been used in the copolymerization of cyclohexene oxide and carbon dioxide, where they acted as catalysts. These catalysts, incorporated with amine-bis(phenolate) ligands, yield low molecular weight polycarbonate with narrow dispersities. This shows the compound's potential application in polymer chemistry and material science (Devaine-Pressing et al., 2015).

Mechanism of Action

Mode of Action

Compounds with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

6-ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-14-7-4-5(8(9,10)11)3-6(12)13-7/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQNYHNCACGIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565685 | |

| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117519-14-9 | |

| Record name | 6-Ethoxy-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.